molecular formula C13H7BrClNO B5884573 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole CAS No. 61712-41-2

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole

Cat. No.: B5884573
CAS No.: 61712-41-2
M. Wt: 308.56 g/mol
InChI Key: KJBRHORTGXLAEO-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a bromine atom at the 3-position of the phenyl ring and a chlorine atom at the 5-position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromoaniline with 5-chloro-2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the aromatic rings can participate in substitution reactions.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) can be used.

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromophenyl)-1,3-benzoxazole: Lacks the chlorine atom at the 5-position.

    5-chloro-1,3-benzoxazole: Lacks the bromine atom at the 3-position of the phenyl ring.

    2-phenyl-5-chloro-1,3-benzoxazole: Lacks the bromine atom at the 3-position of the phenyl ring.

Uniqueness

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties

Properties

IUPAC Name

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBRHORTGXLAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359644
Record name 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61712-41-2
Record name 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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